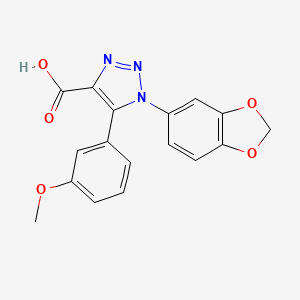

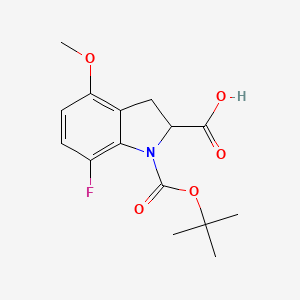

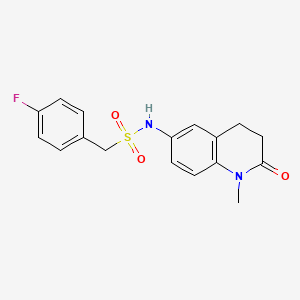

![molecular formula C15H22N2O5 B2496165 乙酸2-{[(叔丁氧羰基)氨基]-3-羟基-3-(吡啶-4-基)丙酸酯 CAS No. 2059937-32-3](/img/structure/B2496165.png)

乙酸2-{[(叔丁氧羰基)氨基]-3-羟基-3-(吡啶-4-基)丙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions. For example, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate starts from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, leading to Schiff base compounds characterized by FTIR, 1H, and 13C NMR spectroscopic methods (Çolak, Karayel, Buldurun, & Turan, 2021). Such methods can be adapted for synthesizing Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-4-yl)propanoate, emphasizing the role of tert-butyl groups in stabilizing the intermediate compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied through X-ray crystallographic analysis and Density Functional Theory (DFT). For example, the crystal and molecular structure of certain Schiff base compounds is characterized by intramolecular hydrogen bonds, which stabilize the molecular structure (Çolak, Karayel, Buldurun, & Turan, 2021). This analysis provides insights into how Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-4-yl)propanoate's structure could be stabilized by similar intramolecular interactions.

Chemical Reactions and Properties

Compounds with similar structural features exhibit a range of chemical reactions. The presence of tert-butoxy groups can influence the reactivity of such molecules, leading to a variety of chemical transformations. For instance, the synthesis and transformations involving ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate highlight the versatility of tert-butoxy groups in facilitating esterification, thioesterification, and amidation reactions (Thalluri, Nadimpally, Chakravarty, Paul, & Mandal, 2013). Such reactions could be applicable to Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-4-yl)propanoate, demonstrating its potential for further chemical modifications.

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various environments. For example, studies on the crystal and molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate provide valuable information about the impact of tert-butyl groups on the physical properties of such molecules (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014). This information can be extrapolated to predict the physical properties of Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-4-yl)propanoate.

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles, electrophiles, and stability under various conditions, are key to understanding the applications of Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-4-yl)propanoate. Research on similar compounds, such as ethyl 1-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-5-[(2′S)-tetrahydropyran-2-yloxy]-d-glycero-α-d-manno-heptofuronate, illustrates the intricate balance between steric hindrance and electronic effects in determining their chemical behavior (Soengas, Valencia, Estévez, & Estévez, 2008). These insights are critical for exploring the chemical properties of Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-4-yl)propanoate.

科学研究应用

合成和化学分析

乙酸2-{[(叔丁氧基)羰基]氨基}-3-羟基-3-(吡啶-4-基)丙酸乙酯在合成化学中扮演着至关重要的角色,特别是在复杂分子的合成中。例如,它作为达比加群酯(一种著名的抗凝药物)合成中的前体。该化合物的结构,由苯环和吡啶环形成的二面角特征,表明它在与各种分子形成稳定复合物方面的多功能性。这种适应性对于开发新药物和在不同条件下探索化学反应至关重要(Hong-qiang Liu et al., 2012)。

药物合成

在药物研究中,乙酸2-{[(叔丁氧基)羰基]氨基}-3-羟基-3-(吡啶-4-基)丙酸乙酯被用于合成正交保护氨基酸,这是开发基于肽的药物的关键中间体。合成过程突出了该化合物在生成不对称碳原子中的作用,这是生产对映异构纯物质的基本步骤。这些物质对于设计具有靶向作用和减少副作用的药物至关重要(Z. Czajgucki et al., 2003)。

属性

IUPAC Name |

ethyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-4-ylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5/c1-5-21-13(19)11(17-14(20)22-15(2,3)4)12(18)10-6-8-16-9-7-10/h6-9,11-12,18H,5H2,1-4H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTAFCQKHIGHJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1=CC=NC=C1)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-4-yl)propanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

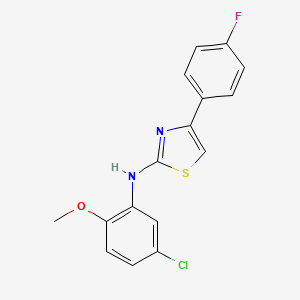

![Methyl (4-(2-((imidazo[1,2-a]pyridin-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2496082.png)

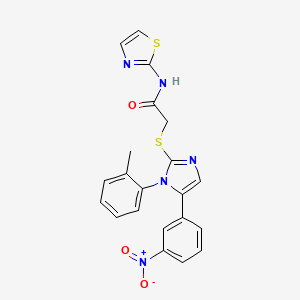

![3-((5-((3-fluorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2496088.png)

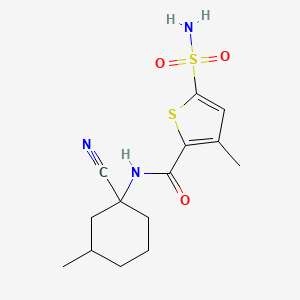

![N-(3,5-dimethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2496099.png)

![7-chloro-N-(4-methoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2496103.png)

![Tert-butyl 4-[oxan-4-yl(prop-2-enoyl)amino]piperidine-1-carboxylate](/img/structure/B2496104.png)